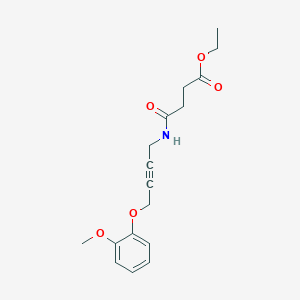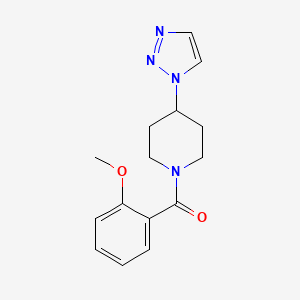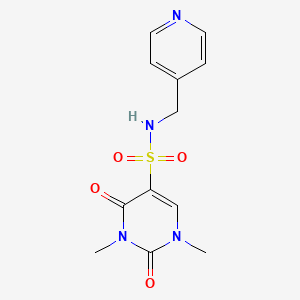
Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains two chlorophenyl groups, a trifluoromethyl group, and a pyridinedicarboxylate group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Detailed spectroscopic data (1H NMR, 13C NMR, 19F NMR, IR, MS) would be needed to fully analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, similar compounds have been found to have melting points in the range of 47-49 °C .科学的研究の応用
Pseudo-crown Ether-like Structures
Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has been studied for its ability to form pseudo-crown ether-like structures through hydrogen bonding. This characteristic is evident in both solid and solution phases, showcasing its potential in creating unique molecular arrangements (Habata et al., 2001).
Supramolecular Chemistry and Crystal Structures
The compound contributes to the development of supramolecular chemistry, particularly in designing layered crystalline materials. Its properties facilitate the formation of stable ionic hydrogen bonds and two-dimensional molecular networks, offering insights for engineering crystal structures (MacDonald et al., 2000).
Antimicrobial and Antitumor Activities
Research indicates that this compound, when interacting with certain transition metals, exhibits significant antimicrobial activities. Moreover, it displays promising in vitro cytotoxic activities against human tumor cell lines, suggesting its potential in medical research (Sadeek et al., 2015).
Luminescent Properties and Coordination Polymers
The compound's luminescent properties have been explored, especially in the context of bismuth 2,6-pyridinedicarboxylate compounds. These studies reveal its ability to form molecular structures and frameworks with potential applications in photoluminescence and gas sorption (Thirumurugan et al., 2012).
Redox Activities in Nickel Complexes
The compound's role in the redox activities of nickel complexes has been examined. This research provides insights into the properties and reactivities of these complexes in different oxidation states, highlighting the compound's versatility in coordination chemistry (Reed et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
bis(2-chlorophenyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F3NO4/c21-12-5-1-3-7-16(12)29-18(27)14-9-11(20(23,24)25)10-15(26-14)19(28)30-17-8-4-2-6-13(17)22/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPPDKUARUESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC=C3Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)




![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)

![2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2413572.png)


![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2413578.png)